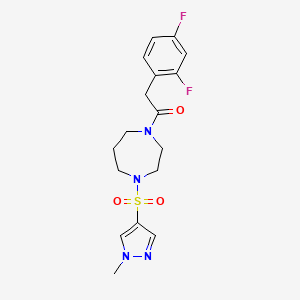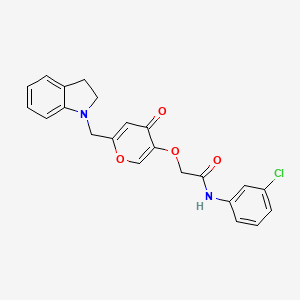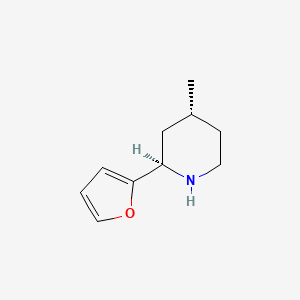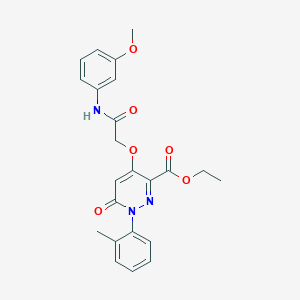![molecular formula C15H14N4O3S B2799623 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034531-95-6](/img/structure/B2799623.png)
3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this usually belong to the class of organic compounds known as heterocyclic compounds (compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring). They are often used in medicinal chemistry for drug discovery .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a new functional group or building the cyclic structures. Common techniques might include condensation reactions, substitution reactions, or other specific organic chemistry reactions .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. They often contain multiple rings, some of which might be aromatic (a cyclic ring of atoms with stability due to a resonance structure). The presence of different functional groups like carbonyl groups and nitrogen in the rings can also significantly affect the properties of the molecule .Chemical Reactions Analysis
The chemical reactions that such compounds can undergo would largely depend on the functional groups present in the molecule. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structures. Properties like solubility, melting point, boiling point, etc., can be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, due to its structural complexity, is involved in the synthesis of various derivatives with potential antimicrobial activities. Research has demonstrated the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to compounds exhibiting activity against tested microorganisms. This illustrates the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer Activity Evaluation
Derivatives of the compound have been synthesized and evaluated for their pharmacological properties, including anticancer activities. The creation of novel derivatives, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, highlights the compound's utility in medicinal chemistry for developing potential therapeutic agents (Kumar et al., 2017).
Material Chemistry Applications
The structural elements of the compound, particularly the thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety, find applications in material chemistry. Advances in thienyl-triazine chemistry, for example, have explored the synthesis of materials with potential applications in electronics and photonics, demonstrating the compound's versatility beyond pharmaceuticals (Kumar & Agrawal, 2023).
Antifungal and Herbicidal Activities
Further research into derivatives containing the compound's core structure has revealed significant in vitro and in vivo fungicidal activity against several plant fungi. This suggests the potential for these derivatives to be developed into commercial fungicides or herbicides, underscoring the compound's agricultural applications (Wang et al., 2015).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have been conducted on derivatives, providing insights into the structural features contributing to biological activity. This research aids in the design of new compounds with enhanced efficacy, demonstrating the compound's utility in facilitating the rational design of bioactive molecules (Al-Masoudi et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Heterocyclic compounds are a rich field for research, especially in the development of new pharmaceuticals. Future directions might include the synthesis of new compounds with similar structures, the exploration of their biological activity, and the development of safer and more efficient synthesis methods .
Propiedades
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(12-2-1-8-22-12)18-6-3-10(4-7-18)19-15(21)13-11(16-17-19)5-9-23-13/h1-2,5,8-10H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOISBONGLKIUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2799541.png)
![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)
![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)


![2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2799546.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2799547.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799554.png)
![(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one](/img/structure/B2799555.png)
![5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2799557.png)


